Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate
Description
Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoate is a fluorinated pyridine derivative featuring a conjugated α,β-unsaturated ester moiety. Its structure comprises a pyridine ring substituted with a trifluoromethyl group at the 6-position and a propenoate ester group at the 3-position. The (2E)-configuration of the double bond ensures planarity, influencing electronic properties and reactivity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the trifluoromethyl group's electron-withdrawing effects to enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
methyl (E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSIGPHXRXJJRY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate, with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol, is a compound of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3NO2 |
| Molecular Weight | 231.17 g/mol |
| Purity | Typically 95% |
| Boiling Point | 260.1 ± 35.0 °C (Predicted) |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) |
| pKa | -0.58 ± 0.23 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus. The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Cytotoxicity Profile
Cytotoxicity assessments have demonstrated that this compound exhibits low toxicity in mammalian cell lines, making it a candidate for further development in therapeutic applications. The compound's selectivity index suggests it has a favorable therapeutic window compared to traditional antibiotics like ciprofloxacin .
Structure-Activity Relationships (SAR)
The structural features of this compound play a crucial role in its biological activity. The trifluoromethyl group is essential for enhancing lipophilicity and potentially increasing membrane permeability, which may contribute to its antimicrobial efficacy .
Key Findings from SAR Studies:
- Trifluoromethyl Substitution : Enhances potency against bacterial strains.
- Pyridine Ring : Contributes to the interaction with bacterial ribosomes.
- Alkene Functional Group : May participate in electrophilic reactions contributing to biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Trifluoromethyl vs.
- Aromatic Core Variations: The target compound’s pyridine ring contrasts with quinoxaline in , which introduces additional nitrogen atoms and enhances π-stacking interactions.
- Ester Group Modifications : Propanedioic acid methyl ester in differs from the α,β-unsaturated ester in the target, affecting hydrolysis kinetics and bioavailability.
Physicochemical and ADMET Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate?
- Methodology :
- Esterification : React (2E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux. This method is analogous to the synthesis of structurally similar fluorophenyl prop-2-enoates .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Heck coupling to introduce the trifluoromethylpyridine moiety. For example, coupling 3-bromo-6-(trifluoromethyl)pyridine with methyl acrylate derivatives in the presence of a palladium catalyst .
- Key Considerations : Optimize reaction temperature, solvent polarity (e.g., THF or DMF), and catalyst loading to improve yield and stereoselectivity.
Q. How is the stereochemical integrity of the (2E)-configuration maintained during synthesis?
- Methodology :
- Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to favor the (E)-isomer.
- Monitor reaction progress via ¹H NMR to confirm the coupling constant (J ≈ 12–16 Hz for trans-alkene protons) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- ¹H/¹³C NMR : Identify alkene protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C NMR).
- HRMS : Confirm molecular ion peaks (e.g., m/z 275.06 [M+H]⁺) .
- IR Spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylpyridine group influence reactivity in cross-coupling reactions?
- Analysis :
- The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling.
- Case Study : In Reference Example 42 (EP 4374877), the trifluoromethyl group in 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline increased reactivity toward esterification, yielding LCMS-confirmed products (m/z 407 [M+H]⁺) .
- Data Contradiction : Contrast with non-fluorinated analogs (e.g., methyl (2E)-3-phenylprop-2-enoate), where lower yields are observed due to reduced electrophilicity.
Q. What computational methods are used to predict the biological activity of this compound?
- Methodology :
- Perform docking studies with target enzymes (e.g., kinases or proteases) using software like AutoDock Vina.
- Analyze QSAR models to correlate substituent effects (e.g., trifluoromethyl position) with bioactivity.
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- Use SHELXL for structure refinement, leveraging high-resolution X-ray data to model thermal displacement parameters and hydrogen bonding networks .
- Example : ORTEP-3 visualizations (Figure 1) can clarify torsional angles in the propenoate moiety, critical for understanding steric hindrance .
Key Research Challenges
- Stereochemical Purity : Minor (Z)-isomer formation during synthesis requires HPLC purification (C18 column, acetonitrile/water gradient) .
- Stability : Hydrolytic degradation of the ester group under basic conditions necessitates inert storage (argon, −20°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
